O,O-Diethyl O-2-ethylthioethyl phosphate

Description

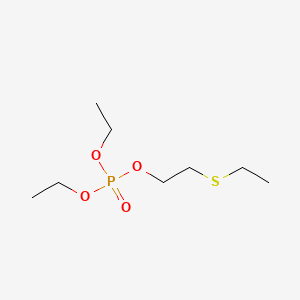

Structure

2D Structure

Properties

CAS No. |

23052-51-9 |

|---|---|

Molecular Formula |

C8H19O4PS |

Molecular Weight |

242.28 g/mol |

IUPAC Name |

diethyl 2-ethylsulfanylethyl phosphate |

InChI |

InChI=1S/C8H19O4PS/c1-4-10-13(9,11-5-2)12-7-8-14-6-3/h4-8H2,1-3H3 |

InChI Key |

NMQDGOQOOUKIGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCCSCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of O,O-Diethyl O-2-ethylthioethyl phosphate can be achieved through several methods. One common method involves the reaction of diethyl phosphoric acid with bromoethane. This reaction is typically carried out at room temperature and requires prolonged stirring . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Chemical Reactions Analysis

O,O-Diethyl O-2-ethylthioethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides in the presence of triethylamine and sulfur can yield phosphorothioates .

Scientific Research Applications

O,O-Diethyl O-2-ethylthioethyl phosphate, also known as Demeton-O, is an organophosphate compound with various applications, primarily as an insecticide . This compound has the molecular formula and a molecular weight of 258.338 g/mol .

Insecticide

This compound is used as an insecticide . Organophosphorus insecticides like this one are known for their ability to degrade easily in the environment, which makes them useful in controlling pests . These compounds work by inhibiting cholinesterase, an enzyme crucial for nerve function in both insects and humans .

Historical Use and Toxic Effects

Historically, disulfoton, a related organophosphate, has been used as a pesticide . However, it is classified as super toxic, with a probable oral lethal dose in humans being less than 5 mg/kg . Disulfoton can be fatal if inhaled, swallowed, or absorbed through the skin, and contact may cause burns to the skin and eyes .

Toxicity and Metabolism

Studies on disulfoton, which shares similar toxicological properties with this compound, indicate that it is readily absorbed by the gastrointestinal tract . The metabolites found in urine include diethyl phosphate (DEP), diethyl thiophosphate (DETP), diethyl dithiophosphate (DEDPT), and diethyl phosphorothiolate (DEPTh) . The presence of these metabolites in urine suggests exposure to disulfoton or other organophosphate insecticides .

Neurological Effects

Exposure to disulfoton can lead to neurological effects due to cholinesterase inhibition . This inhibition results in the accumulation of acetylcholine at synapses and neuromuscular junctions, leading to overstimulation of cholinergic systems . Symptoms of such overstimulation include headache, vertigo, and confusion .

First Aid Measures

In case of exposure to organophosphates like disulfoton, it is important to move the victim to fresh air and evaluate vital signs . If there is no pulse, CPR should be administered, and if the person is not breathing, artificial respiration should be provided . Oxygen or other respiratory support should be given if breathing is labored . Medical authorization should be obtained for the administration of an antidote or other invasive procedures, and the affected individual should be transported to a healthcare facility .

Environmental Considerations

Due to the toxicity of organophosphates, it is crucial to have facilities for quickly drenching the body in case of exposure . These facilities should provide an adequate quantity of water to remove the substance from any exposed body areas .

Stabilized Insecticide Formulations

Insecticide formulations containing organophosphorus insecticides on clay carriers can be stabilized by incorporating specific weight percentages to enhance their effectiveness and safety .

Mechanism of Action

The mechanism of action of O,O-Diethyl O-2-ethylthioethyl phosphate involves its interaction with molecular targets and pathways in biological systems. As an organophosphorus compound, it can inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function . This mechanism is similar to that of other organophosphorus anticholinesterase agents.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent on the phosphate group determines the compound's reactivity, toxicity, and environmental persistence. Key analogs and their substituents are compared below:

| Compound Name | Substituent | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| O,O-Diethyl O-2-ethylthioethyl phosphate | 2-ethylthioethyl (-CH₂CH₂SCH₂CH₃) | C₈H₁₉O₄PS | Phosphate, thioether |

| Paraoxon (O,O-Diethyl O-4-nitrophenyl phosphate) | 4-nitrophenyl (-C₆H₄NO₂) | C₁₀H₁₄NO₆P | Phosphate, nitro group |

| Parathion (O,O-Diethyl O-4-nitrophenyl phosphorothioate) | 4-nitrophenyl, phosphorothioate | C₁₀H₁₄NO₅PS | Phosphorothioate, nitro group |

| Chlorpyrifos (O,O-Diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) | Trichloropyridyl | C₉H₁₁Cl₃NO₃PS | Phosphorothioate, chlorine |

| Coumaphos (O,O-Diethyl O-3-chloro-4-methylcoumarinyl phosphate) | Chlorinated coumarinyl | C₁₄H₁₆ClO₅PS | Phosphate, coumarin |

Key Observations :

- Phosphorothioates (e.g., Parathion, Chlorpyrifos) are generally less reactive than their oxon counterparts (e.g., Paraoxon) but become toxic upon oxidative desulfuration to oxons in vivo .

- Nitro groups (Paraoxon) and chlorinated aromatics (Chlorpyrifos) enhance electron-withdrawing effects, increasing AChE inhibition potency .

Toxicity Profiles

Key Observations :

Degradation Pathways and Environmental Persistence

Key Observations :

Biological Activity

O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphorus compound with significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine at synapses, disrupting normal nerve function and potentially resulting in symptoms associated with organophosphate poisoning, such as muscle spasms and respiratory distress. The molecular formula for this compound is , and it has a molecular weight of approximately 242.28 g/mol .

The primary biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition of AChE results in an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism underlies the neurotoxic effects observed with exposure to this compound and other organophosphates .

Toxicological Profile

The toxicological profile of this compound includes various health effects that can be categorized as follows:

Comparative Analysis with Other Organophosphates

To understand the biological activity of this compound better, it can be compared with other organophosphorus compounds based on their structure and biological effects:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| Diethyl 2-bromoethylphosphonate | Used in organic synthesis; similar reactivity | |

| Tetraethyl pyrophosphate | Known for its use as a pesticide; highly toxic | |

| Disulfoton | A pesticide with similar cholinesterase inhibition properties |

This table highlights that while these compounds share some structural similarities and biological activities, this compound has unique applications and synthesis methods due to its distinct ethylthio group, which contributes to its reactivity profile.

Human Exposure Incidents

Several case studies have documented incidents of poisoning due to organophosphate exposure, including those involving compounds similar to this compound. Symptoms reported include:

- Acute Cholinergic Crisis : Patients exhibited severe symptoms such as muscle twitching, respiratory distress, and altered mental status following exposure.

- Long-term Health Effects : Some individuals reported persistent neurological symptoms even after acute poisoning episodes, suggesting potential long-term neurotoxic effects.

Animal Studies

Research involving animal models has demonstrated significant cholinesterase inhibition following exposure to organophosphates. For example:

- In studies where rats were administered doses of similar compounds, significant reductions in AChE activity were observed across various tissues, indicating widespread neurotoxic effects .

- Developmental studies showed that offspring from exposed mothers exhibited delayed development and neurological deficits.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying O,O-Diethyl O-2-ethylthioethyl phosphate in environmental samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to enhance precision. Calibrate using reference standards (e.g., O,O-Diethyl thiophosphate potassium salt) for method validation, as demonstrated in pesticide residue studies . For complex matrices (e.g., soil), employ solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference.

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodological Answer : Follow organophosphorus synthesis protocols involving the reaction of diethyl phosphorochloridate with 2-ethylthioethyl alcohol under inert conditions. Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What biochemical pathways are primarily disrupted by this compound in model organisms?

- Methodological Answer : The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the active-site serine residue, disrupting neurotransmitter breakdown. In vitro assays (e.g., Ellman’s method) using rat liver microsomes or recombinant AChE can quantify inhibition kinetics. Cross-validate with structural analogs (e.g., disulfoton) to identify specificity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported toxicity data of this compound across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized OECD guidelines for toxicity testing). Use multivariate regression to isolate confounding variables (e.g., exposure duration, species-specific metabolic rates). Compare with analogs (e.g., diethyl dithiophosphate) to assess structural determinants of toxicity .

Q. How can factorial design optimize reaction conditions for derivatizing this compound in metabolic studies?

- Methodological Answer : Apply a 2^k factorial design to test variables (temperature, pH, catalyst concentration). Use response surface methodology (RSM) to model interactions. For example, optimize derivatization efficiency for GC-MS analysis by varying trifluoroacetic anhydride concentrations and reaction times .

Q. What computational approaches predict interactions between this compound and acetylcholinesterase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using AChE crystal structures (PDB ID 1ACJ). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare binding energies with organophosphate analogs to identify key residues (e.g., His447, Glu334) .

Methodological Considerations for Data Contradictions

- Cross-Study Harmonization : Standardize protocols for environmental sampling (e.g., QuEChERS extraction) to minimize variability .

- Structural Analog Comparison : Use toxicity data from compounds like disulfoton (O,O-Diethyl S-2-ethylthioethyl dithiophosphate) to infer metabolic pathways and degradation products .

- Sensitivity Analysis : In computational studies, test force fields (e.g., CHARMM vs. AMBER) to evaluate robustness of interaction predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.